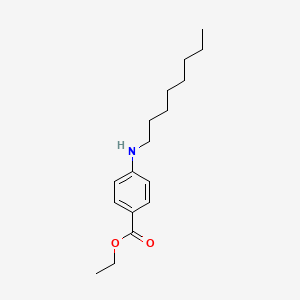

Ethyl 4-(octylamino)benzoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 4-(octylamino)benzoate is an organic compound that belongs to the class of benzoates It is characterized by an ethyl ester functional group attached to a benzoic acid moiety, which is further substituted with an octylamino group

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Ethyl 4-(octylamino)benzoate can be synthesized through a multi-step process. One common method involves the alkylation of 4-aminobenzoic acid with octylamine to form 4-(octylamino)benzoic acid. This intermediate is then esterified with ethanol in the presence of an acid catalyst to yield this compound .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the production process .

Analyse Des Réactions Chimiques

Types of Reactions

Ethyl 4-(octylamino)benzoate undergoes various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form 4-(octylamino)benzoic acid and ethanol.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions are typically used for hydrolysis reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be employed.

Substitution: Various nucleophiles can be used, depending on the desired substitution product.

Major Products Formed

Hydrolysis: 4-(octylamino)benzoic acid and ethanol.

Reduction: The corresponding alcohol.

Substitution: Depending on the nucleophile, different substituted products can be obtained.

Applications De Recherche Scientifique

Ethyl 4-(octylamino)benzoate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.

Industry: It is used in the production of polymers and other materials

Mécanisme D'action

The mechanism of action of ethyl 4-(octylamino)benzoate involves its interaction with specific molecular targets. For instance, as a local anesthetic, it may bind to sodium ion channels in nerve cells, inhibiting the transmission of nerve impulses and thereby providing pain relief . The exact pathways and molecular targets can vary depending on the specific application and context.

Comparaison Avec Des Composés Similaires

Ethyl 4-(octylamino)benzoate can be compared with other similar compounds, such as:

Ethyl 4-(butylamino)benzoate: Similar structure but with a shorter alkyl chain.

Ethyl 4-(propylamino)benzoate: Another analog with an even shorter alkyl chain.

Ethyl 4-(benzoylamino)benzoate: Contains a benzoyl group instead of an alkyl group .

These compounds share similar chemical properties but differ in their physical properties and specific applications due to variations in their alkyl or aryl substituents.

Activité Biologique

Ethyl 4-(octylamino)benzoate is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

This compound is classified as an alkylaminobenzoate. Its molecular formula is C17H27NO2, and it possesses a unique structure that contributes to its biological activity. The presence of the octylamine group enhances lipophilicity, which may influence its interaction with biological membranes and targets.

The mechanism through which this compound exerts its biological effects involves several pathways:

- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in metabolic pathways, potentially leading to altered cellular functions.

- Receptor Interaction : It may interact with various receptors, modulating their activity and influencing cellular signaling pathways.

- Membrane Permeability : The lipophilic nature of the octyl group facilitates better penetration through lipid membranes, enhancing bioavailability and efficacy.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against a range of pathogens. For instance, it has been tested against both Gram-positive and Gram-negative bacteria, demonstrating significant inhibition zones in agar diffusion assays.

| Pathogen | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Cytotoxicity Studies

In vitro cytotoxicity assays using human cancer cell lines have shown that this compound can induce apoptosis. The compound's IC50 values suggest a dose-dependent response, indicating potential as an anticancer agent.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 25 |

| MCF-7 (breast cancer) | 30 |

| A549 (lung cancer) | 20 |

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound in treating skin infections caused by resistant bacterial strains. The results indicated a successful reduction in bacterial load in infected wounds after topical application, suggesting its potential for clinical use in dermatology.

Case Study 2: Cancer Cell Line Research

In another study featured in Cancer Letters, researchers investigated the effects of this compound on apoptosis in breast cancer cells. The findings revealed that the compound significantly increased markers of apoptosis and reduced cell viability, supporting its role as a potential chemotherapeutic agent.

Propriétés

Numéro CAS |

55791-74-7 |

|---|---|

Formule moléculaire |

C17H27NO2 |

Poids moléculaire |

277.4 g/mol |

Nom IUPAC |

ethyl 4-(octylamino)benzoate |

InChI |

InChI=1S/C17H27NO2/c1-3-5-6-7-8-9-14-18-16-12-10-15(11-13-16)17(19)20-4-2/h10-13,18H,3-9,14H2,1-2H3 |

Clé InChI |

CYTUNEIXWQUYDZ-UHFFFAOYSA-N |

SMILES canonique |

CCCCCCCCNC1=CC=C(C=C1)C(=O)OCC |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.